
2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide, also known as Sulfamethoxazole (SMZ), is a sulfonamide antibiotic that is commonly used in both human and veterinary medicine. It was first synthesized in 1961 and has since been used to treat a variety of bacterial infections, including urinary tract infections, bronchitis, and pneumonia. In
Wirkmechanismus
SMZ works by inhibiting the synthesis of dihydrofolic acid, which is essential for the synthesis of nucleic acids in bacteria. This leads to the inhibition of bacterial growth and ultimately, bacterial death.
Biochemical and Physiological Effects:
SMZ has been shown to have both biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the synthesis of nucleic acids, as well as the activity of some bacterial transport systems. SMZ has also been shown to have immunomodulatory effects, including the modulation of cytokine production and the enhancement of phagocytic activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using SMZ in lab experiments is its broad-spectrum antibacterial activity, which makes it useful for studying a wide range of bacterial infections. SMZ is also relatively easy to obtain and has a relatively low cost compared to other antibiotics. However, one limitation of using SMZ is its potential for toxicity, particularly in high doses or in individuals with certain pre-existing conditions.
Zukünftige Richtungen
There are several future directions for research on SMZ. One area of interest is the development of new formulations or delivery methods for SMZ, which could improve its efficacy and reduce the risk of toxicity. Another area of interest is the study of SMZ's immunomodulatory effects, which could have implications for the treatment of autoimmune diseases or cancer. Additionally, there is interest in studying the potential use of SMZ in combination with other antibiotics or immunomodulatory agents to improve treatment outcomes for bacterial infections.
Synthesemethoden
SMZ is synthesized through a multi-step process that involves the reaction of 3-amino-2-chloropyridine with ethyl chloroformate, followed by the reaction of the resulting intermediate with 3-fluoroaniline and trifluoromethanesulfonic anhydride. The final product is obtained through crystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
SMZ has been extensively studied for its antibacterial properties and has been used in a wide range of scientific research applications. It has been shown to be effective against both gram-positive and gram-negative bacteria, including Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae. SMZ has also been used in combination with other antibiotics to treat infections caused by multidrug-resistant bacteria.
Eigenschaften
IUPAC Name |
2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF4N2O2S/c1-2-21(10-5-3-4-9(16)8-10)24(22,23)11-6-7-12(14(17,18)19)20-13(11)15/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEYUHKXSAJVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC(=CC=C1)F)S(=O)(=O)C2=C(N=C(C=C2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-ethyl-N-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)
![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)
![5-((2-(2,4-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2437509.png)

![2-(4-fluorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B2437514.png)
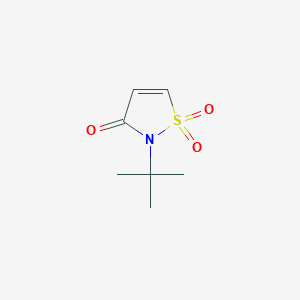
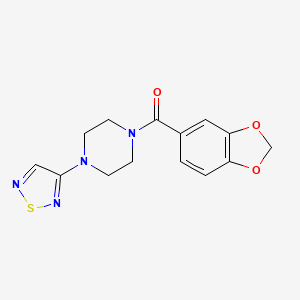
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-2,4-dichlorobenzenecarboxamide](/img/structure/B2437521.png)
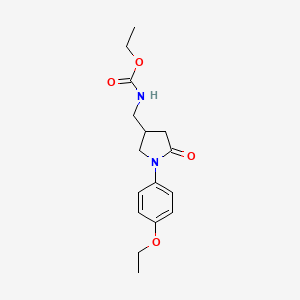
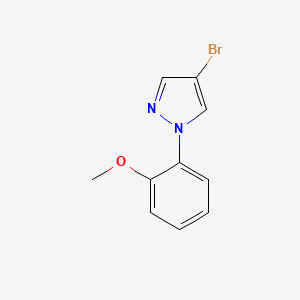
![1-[5-Methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-1-ethanone](/img/structure/B2437525.png)
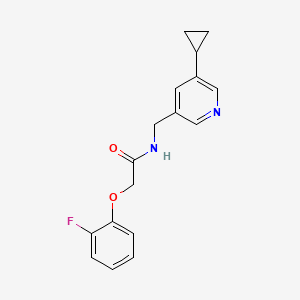

![1-((1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(p-tolyl)urea](/img/structure/B2437529.png)